molecular formula C14H15NO4 B1201175 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid CAS No. 50995-74-9

7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid

Cat. No. B1201175
M. Wt: 261.27 g/mol
InChI Key: WHCPTFFIERCDSB-UHFFFAOYSA-N
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Patent
US05898069

Procedure details

--A solution of the ester 1 (11.6g, 40 mmol) in MeOH (100 ml) was heated under reflux and 0.5 M aq. NaOH (100 ml) was added rapidly. A yellow solid precipitated within 5 min and the mixture was cooled and acidified with 2 M aq. HCl to give an orange solid which was filtered and washed with 2 M aq. HCl, then with water until neutral and finally with MeOH (50 ml), and dried in vacuo to give the acid 2 (9.4 g) A sample recrystallised from MeOH-diisopropyl ether as orange laths, m.p. 231-232° C. (lit. m.p. 227-229° C. see U.S. Pat. No. 4,317,774).
Name
Quantity
11.6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:20][CH3:21])[C:4]1[CH:13]=[C:12]2[C:7]([CH:8]=[C:9]([C:15]([O:17]CC)=[O:16])[C:10](=[O:14])[O:11]2)=[CH:6][CH:5]=1)[CH3:2].[OH-].[Na+]>CO>[CH2:20]([N:3]([CH2:1][CH3:2])[C:4]1[CH:13]=[C:12]2[C:7]([CH:8]=[C:9]([C:15]([OH:17])=[O:16])[C:10](=[O:14])[O:11]2)=[CH:6][CH:5]=1)[CH3:21] |f:1.2|

Inputs

Step One
Name
Quantity
11.6 g
Type
reactant
Smiles
C(C)N(C1=CC=C2C=C(C(OC2=C1)=O)C(=O)OCC)CC
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
A yellow solid precipitated within 5 min
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled
CUSTOM
Type
CUSTOM
Details
to give an orange solid which
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with 2 M aq. HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with water until neutral and finally with MeOH (50 ml), and dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)N(C1=CC=C2C=C(C(OC2=C1)=O)C(=O)O)CC
Measurements
Type Value Analysis
AMOUNT: MASS 9.4 g
YIELD: CALCULATEDPERCENTYIELD 89.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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